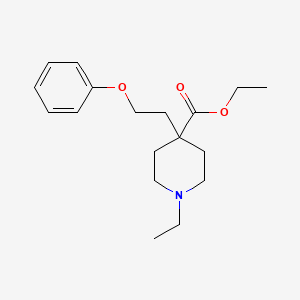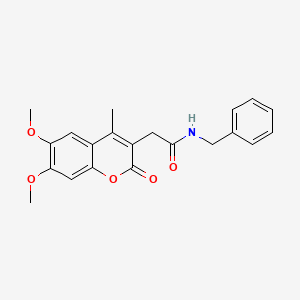
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
描述
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. It is also known as phenoxyethyl piperidinecarboxylate or PEP. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals.
作用机制
The mechanism of action of ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been found to have a high affinity for the mu-opioid receptor, which is involved in pain regulation. It also has an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been found to have anti-convulsant effects and can reduce seizure activity in animal models. Additionally, it has been found to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential applications in the field of medicine and pharmaceuticals. It has been found to have several beneficial effects and has potential applications in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses and can cause adverse effects such as respiratory depression and sedation.
未来方向
There are several future directions for research on ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and adverse effects.
科学研究应用
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 1-ethyl-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-19-13-10-18(11-14-19,17(20)21-4-2)12-15-22-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKNNVIBXURKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CCOC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4233226.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4233247.png)
![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![methyl 2-[({4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4233260.png)
![ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4233262.png)
![2-phenoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B4233276.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4233283.png)